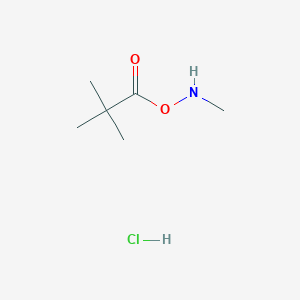
Methylamino 2,2-dimethylpropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamino 2,2-dimethylpropanoate;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methylamino 2,2-dimethylpropanoate;hydrochloride typically involves the reaction of 2,2-dimethylpropanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methylamino 2,2-dimethylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methylamino 2,2-dimethylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
Methylamino 2,2-dimethylpropanoate;hydrochloride can be compared with other similar compounds such as Dipivefrine hydrochloride. While both compounds share structural similarities, this compound is unique in its specific reactivity and applications. Dipivefrine hydrochloride, for example, is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma .
Comparison with Similar Compounds
- Dipivefrine hydrochloride
- Methyl-3-amino-2,2-dimethylpropanoate hydrochloride
Properties
CAS No. |
112032-43-6 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
methylamino 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)5(8)9-7-4;/h7H,1-4H3;1H |
InChI Key |
NXZKYAPGJHJWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ONC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















